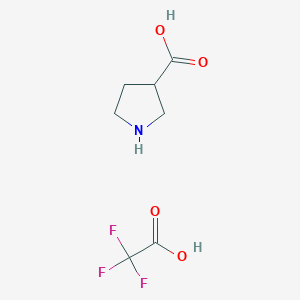![molecular formula C16H16O3 B15202329 [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is an organic compound that features a biphenyl structure with a dioxolane ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol typically involves the condensation of a biphenyl derivative with a dioxolane precursor. One common method includes the reaction of 1,3-dioxolane with a biphenyl compound under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as dimethyldichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
科学的研究の応用
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用機序
The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl structure allow it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-ylmethanol: Shares the dioxolane ring but lacks the biphenyl structure.
3-(1,3-Dioxolan-2-yl)-1-propanol: Similar dioxolane ring but different alkyl chain.
特性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-10,16-17H,7-8,11H2 |
InChIキー |
WROMECHDBZFWRH-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


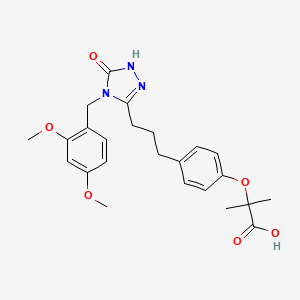
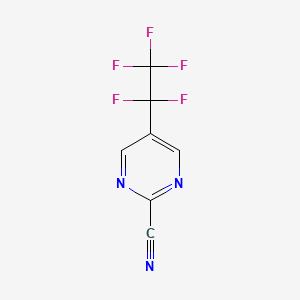

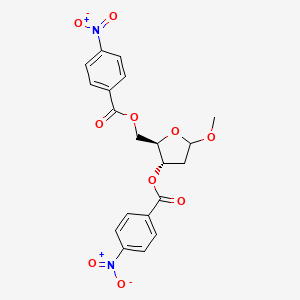

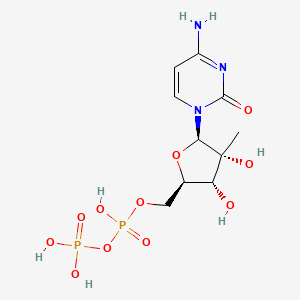
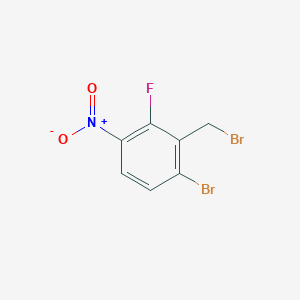
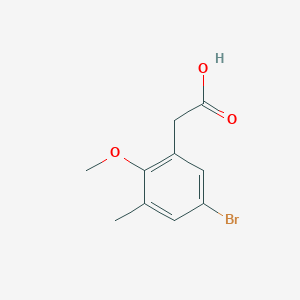
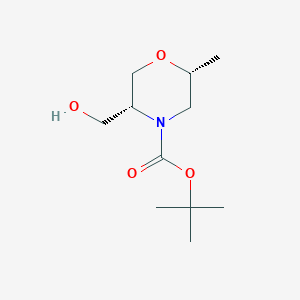

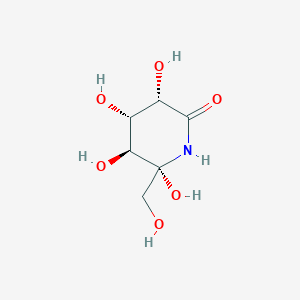
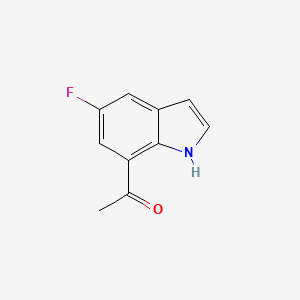
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
